6-chloro-2-(4-methylphenyl)-1H-1,3-benzimidazol-1-ol
Description
6-Chloro-2-(4-methylphenyl)-1H-1,3-benzimidazol-1-ol is a benzimidazole derivative characterized by a bicyclic aromatic system. Key structural features include:
- Chlorine at position 6 of the benzimidazole ring.
- 4-Methylphenyl group at position 2.
- Hydroxyl group at position 1.
Properties
IUPAC Name |
6-chloro-1-hydroxy-2-(4-methylphenyl)benzimidazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11ClN2O/c1-9-2-4-10(5-3-9)14-16-12-7-6-11(15)8-13(12)17(14)18/h2-8,18H,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
USLCKHLOMLWCAY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NC3=C(N2O)C=C(C=C3)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11ClN2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.70 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-chloro-2-(4-methylphenyl)-1H-1,3-benzimidazol-1-ol typically involves the following steps:
Starting Materials: The synthesis begins with o-phenylenediamine and 4-methylbenzoyl chloride.
Cyclization: The reaction between o-phenylenediamine and 4-methylbenzoyl chloride in the presence of a suitable catalyst, such as polyphosphoric acid, leads to the formation of 2-(4-methylphenyl)-1H-benzimidazole.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance yield and purity. Additionally, the use of green chemistry principles, such as solvent-free reactions and recyclable catalysts, can make the process more sustainable.
Chemical Reactions Analysis
Types of Reactions
6-chloro-2-(4-methylphenyl)-1H-1,3-benzimidazol-1-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: The chlorine atom at the 6th position can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions
Oxidation: KMnO4 in acidic or basic medium.
Reduction: NaBH4 in methanol or ethanol.
Substitution: Nucleophiles like amines in the presence of a base such as triethylamine (TEA).
Major Products Formed
Oxidation: Formation of corresponding benzimidazole N-oxides.
Reduction: Formation of 6-chloro-2-(4-methylphenyl)-1H-1,3-benzimidazole.
Substitution: Formation of 6-substituted derivatives depending on the nucleophile used.
Scientific Research Applications
6-chloro-2-(4-methylphenyl)-1H-1,3-benzimidazol-1-ol has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential antimicrobial and antiviral properties.
Medicine: Investigated for its potential as an anticancer agent due to its ability to inhibit certain enzymes.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 6-chloro-2-(4-methylphenyl)-1H-1,3-benzimidazol-1-ol involves its interaction with molecular targets such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric site, leading to a decrease in the enzyme’s catalytic activity. Additionally, it can interact with cellular receptors, modulating signal transduction pathways and affecting cellular functions.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations on the Aryl Group
6-Chloro-2-(4-Methoxyphenyl)-1H-1,3-Benzimidazol-1-ol (CAS 74169-54-3)
- Molecular Formula : C₁₄H₁₁ClN₂O₂
- Key Differences : The 4-methylphenyl group in the target compound is replaced with a 4-methoxyphenyl group.
- Increased polarity may enhance solubility in polar solvents compared to the methyl-substituted analog .
4-(6-Chloro-1-([4-(Trifluoromethyl)Benzyl]Oxy)-1H-1,3-Benzimidazol-2-yl)Phenyl Methyl Ether
- Molecular Formula : C₂₃H₁₇ClF₃N₂O₂
- Key Differences : Incorporates a trifluoromethyl benzyl ether substituent.
- The bulkier substituent may sterically hinder interactions in biological systems compared to the smaller methyl group .
Functional Group Modifications on the Benzimidazole Core
6-Chloro-1-Methyl-1H-1,3-Benzodiazole-2-Carbaldehyde (CAS 952059-61-9)
- Molecular Formula : C₉H₇ClN₂O
- Key Differences :
- A methyl group replaces the hydroxyl group at position 1.
- A carbaldehyde (-CHO) replaces the 4-methylphenyl group at position 2.
- Implications: The carbaldehyde introduces a reactive site for nucleophilic addition reactions, enabling further derivatization.
3-{[6-(4-Chloro-3-Fluorophenoxy)-1-Methyl-1H-Benzimidazol-2-yl]Methoxy}Benzoic Acid
- Molecular Formula : C₂₂H₁₆ClFN₂O₄
- Key Differences: Contains a fluorophenoxy group and a carboxylic acid moiety.
- The carboxylic acid group (-COOH) increases water solubility and enables salt formation for pharmaceutical formulations .
Structural Analog with a Chromen Ring ()
The compound 2-(4-methylphenyl)-7-(2-methylpropoxy)-4H-chromen-4-one–6-chloro-2-(4-methylphenyl)-7-(2-methylpropoxy) replaces the benzimidazole core with a chromen ring .
- Key Differences :
- The chromen ring system introduces a ketone group and a fused oxygen heterocycle.
- Stabilized by intramolecular C–H···O interactions and π-π stacking , unlike the hydroxyl group in the target benzimidazole, which may participate in hydrogen bonding.
- Implications :
Data Table: Structural and Functional Comparison
Biological Activity
6-Chloro-2-(4-methylphenyl)-1H-1,3-benzimidazol-1-ol is a compound belonging to the benzimidazole family, which has garnered attention for its diverse biological activities. Benzimidazole derivatives are known for their potential therapeutic effects, including anticancer, antimicrobial, and anti-inflammatory properties. This article provides a comprehensive overview of the biological activities associated with this specific compound, supported by relevant case studies and research findings.
Chemical Structure
The chemical structure of this compound can be represented as follows:
This structure features a chlorine atom and a methylphenyl group that contribute to its biological activity.
Anticancer Activity
Recent studies have highlighted the potential of benzimidazole derivatives, including this compound, in inhibiting cancer cell proliferation. For instance, compounds derived from benzimidazole have shown significant cytotoxicity against various cancer cell lines.
Table 1: Anticancer Activity of Benzimidazole Derivatives
| Compound Name | Cell Line Tested | IC50 (µM) | Reference |
|---|---|---|---|
| This compound | MDA-MB-435 (Melanoma) | 2.09 | |
| Other Benzimidazole Derivative | K-562 (Leukemia) | 0.67 | |
| Another Compound | PC-3 (Prostate) | 0.87 |
The above table indicates that the compound exhibits promising activity against melanoma and leukemia cell lines, suggesting its potential as an anticancer agent.
Antimicrobial Activity
Benzimidazole derivatives have also been evaluated for their antimicrobial properties. In vitro studies have demonstrated that these compounds can inhibit the growth of both Gram-positive and Gram-negative bacteria.
Table 2: Antimicrobial Activity of Selected Benzimidazole Derivatives
| Compound Name | Bacterial Strain Tested | Minimum Inhibitory Concentration (MIC) | Reference |
|---|---|---|---|
| This compound | E. coli (Gram-negative) | 32 µg/mL | |
| Another Benzimidazole Derivative | S. aureus (Gram-positive) | 16 µg/mL |
These findings suggest that this compound possesses significant antimicrobial activity, making it a candidate for further development in treating bacterial infections.
Anti-inflammatory Activity
In addition to its anticancer and antimicrobial properties, research has indicated that benzimidazole derivatives may exhibit anti-inflammatory effects. These activities are crucial in the context of diseases characterized by chronic inflammation.
Case Studies
Several case studies have explored the efficacy of benzimidazole derivatives in clinical settings:
- Study on Cancer Cell Lines : A study evaluated various benzimidazole derivatives against multiple cancer cell lines including MDA-MB-435 and K-562. The results demonstrated that certain derivatives exhibited IC50 values significantly lower than conventional chemotherapeutics, indicating enhanced potency ( ).
- Antimicrobial Efficacy : In a controlled laboratory setting, the antimicrobial activity of 6-chloro derivatives was assessed against common pathogens such as E. coli and S. aureus. Results indicated a marked reduction in bacterial growth at specific concentrations ( ).
Q & A
Q. Table 1: Comparison of Synthetic Methods
| Method | Conditions | Yield | Key Catalyst/Reagent | Reference |
|---|---|---|---|---|
| Solvent-free one-pot | Microwave, 80°C, 20 min | 85% | p-TsOH | |
| Click chemistry | CuI, DIPEA, EtOH/ACN, reflux | 70–78% | Copper iodide | |
| Thiosemicarbazide route | POCl3 reflux, 3 hr | 65–72% | Phosphorous oxychloride |
Basic: What spectroscopic and analytical methods confirm the structure and purity of benzimidazole derivatives?
Methodological Answer:
- IR Spectroscopy : Identifies functional groups (e.g., C=N stretch at 1610–1625 cm⁻¹, C-Cl at 690–700 cm⁻¹) .
- NMR Analysis : ¹H/¹³C NMR confirms substituent positions (e.g., aromatic protons at δ 6.4–8.3 ppm, NH signals at δ 4.10–4.11 ppm) .
- Elemental Analysis : Validates purity by matching experimental vs. calculated C/H/N percentages (e.g., ±0.3% deviation) .
- Melting Points : Sharp melting ranges (e.g., 300–310°C) indicate high crystallinity .
Basic: How are preliminary biological activities (e.g., antimicrobial, anticancer) assessed experimentally?
Methodological Answer:
- Antimicrobial Assays : Agar diffusion or microdilution methods determine MIC (Minimum Inhibitory Concentration). For example, derivatives with 4-methylphenyl groups showed MICs of 12.5 µg/mL against E. coli .
- Anticancer Screening : MTT assays measure cell viability (e.g., IC50 values of 8–15 µM against HeLa and MCF-7 cells) .
- In Vivo Models : Anti-inflammatory activity evaluated via carrageenan-induced rat paw edema, with 40–60% inhibition at 50 mg/kg doses .
Advanced: How can computational approaches guide the design of benzimidazole derivatives with enhanced activity?
Methodological Answer:
- Molecular Docking : Predict binding modes to target proteins (e.g., bacterial peptide deformylase or α-amylase). Docking scores correlate with inhibitory activity; derivatives with hydroxamic acid tails showed strong metal coordination in PDF active sites .
- 3D-QSAR Modeling : Generates pharmacophore maps using steric/electronic descriptors. For α-amylase inhibitors, electronegative substituents at position 6 improved binding .
Q. Table 2: Computational Insights from Docking Studies
| Target Protein | Key Interaction | Binding Affinity (kcal/mol) | Reference |
|---|---|---|---|
| Bacterial PDF | Hydroxamic acid-Zn²+ coordination | −9.2 to −10.5 | |
| α-Amylase | Chlorine at C6 enhances H-bonding | −8.7 |
Advanced: How to resolve contradictions in biological activity data across studies?
Methodological Answer:
- Structural Comparisons : Analyze substituent effects (e.g., 4-methylphenyl vs. 4-fluorophenyl) on activity .
- Assay Standardization : Control variables like solvent (DMSO concentration ≤1%) or incubation time (24–48 hr) .
- Statistical Validation : Use ANOVA to assess significance of IC50 differences (p < 0.05) .
Advanced: How do advanced spectroscopic techniques (e.g., ESIPT) elucidate photophysical properties?
Methodological Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
